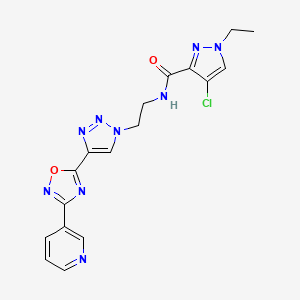

![molecular formula C14H13BrN4 B2753449 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-35-1](/img/structure/B2753449.png)

2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile), a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . A base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a bromoanilino group, a dimethylamino group, and a propenylidene group attached to a malononitrile.Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of malononitrile to activate the aldehyde via Knoevenagel condensation . The third-harmonic generation technique was used to analyze and evaluate the susceptibility of cubic nonlinear optical properties on thin films .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques such as 1H NMR, FTIR, and UV–vis . The third-order nonlinear optical response increases proportionally with the electron-donating character of the substituent groups .Scientific Research Applications

Alzheimer's Disease Diagnosis

A study utilized a hydrophobic radiofluorinated derivative of 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, known as [18F]FDDNP, for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients using positron emission tomography. This noninvasive technique aims to assist in the diagnostic assessment and monitoring of disease progression or response to treatments in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Cyanide Detection in Water

Research has been conducted on the synthesis of malononitrile derivatives for the optical detection of cyanide in water. Two compounds were developed as optical devices for anionic detection, demonstrating high selectivity and sensitivity for cyanide, which could be beneficial for environmental monitoring and ensuring the safety of drinking water (Schramm et al., 2016).

Synthesis of Biologically Active Molecules

Another application includes the development of a procedure for converting primary nitriles to malononitriles, which serve as valuable intermediates in synthesizing herbicides and other biologically active molecules. This research highlights an alternative method for producing malononitriles without using toxic cyanide, emphasizing the compound's role in agricultural and pharmaceutical chemistry (Mills & Rousseaux, 2019).

Nonlinear Optical Materials

Investigations into the two-photon absorption properties of malononitrile derivatives revealed potential applications in nonlinear optics. These compounds demonstrated strong intramolecular charge transfer absorption bands and significant fluorescence emissions, suggesting their utility in developing nonlinear optical materials with second-order effects (Zhao et al., 2007).

Environmental and Health Monitoring

A novel latent turn-on fluorescent probe based on malononitrile was developed for detecting toxic malononitrile in water, highlighting its extensive use in various applications and the need for monitoring due to potential health risks and environmental pollution. This research underscores the importance of sensitive detection methods for compounds like malononitrile in ensuring public health and environmental safety (Jung et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on the synthesis of new organic materials with sufficient optical limiting properties, which play an essential role in the nonlinear optics field . These materials have potential applicability in various areas of material sciences like photovoltaics, optical computers, optical data storage devices, organic photonics (OLEDs), photonics, and nonlinear optical applications .

properties

IUPAC Name |

2-[(E)-3-(3-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)6-7-18-13-5-3-4-12(15)8-13/h3-8,18H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKLEWLWLPVZOG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)

![4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2753379.png)

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

methanone](/img/structure/B2753386.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)